
4-Benzyl-2,6-diphenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyl group and two phenyl groups attached to a central phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,6-diphenylphenol can be achieved through several methods, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions. One common method involves the reaction of 2,6-diphenylphenol with benzyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like benzene . The reaction conditions typically require elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of reagents and solvents, as well as optimization of reaction parameters, are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-2,6-diphenylphenol has several applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2,6-diphenylphenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzyl and phenyl groups can modulate the compound’s reactivity and binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenylphenol: Lacks the benzyl group but shares the phenolic and diphenyl structure.
4-Phenylphenol: Contains a single phenyl group attached to the phenol ring.
4-Benzylphenol: Similar structure but with only one phenyl group in addition to the benzyl group.
Uniqueness
4-Benzyl-2,6-diphenylphenol is unique due to the presence of both benzyl and diphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
92116-52-4 |
|---|---|
Fórmula molecular |
C25H20O |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-benzyl-2,6-diphenylphenol |
InChI |
InChI=1S/C25H20O/c26-25-23(21-12-6-2-7-13-21)17-20(16-19-10-4-1-5-11-19)18-24(25)22-14-8-3-9-15-22/h1-15,17-18,26H,16H2 |
Clave InChI |
MJRZNPQFKQXSPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


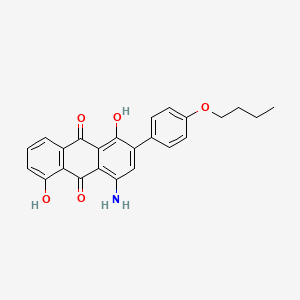
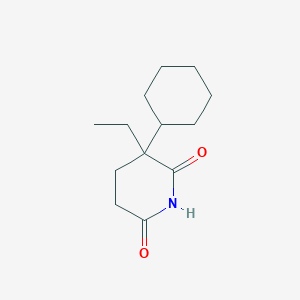
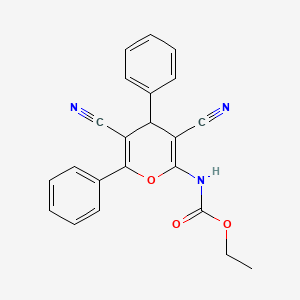
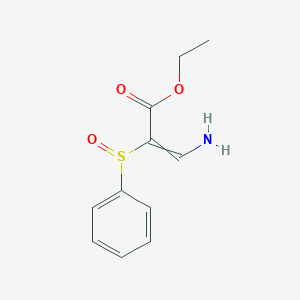

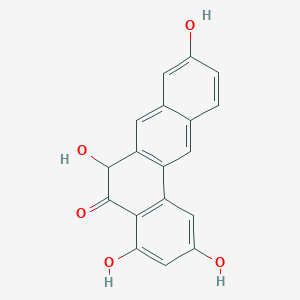
![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)
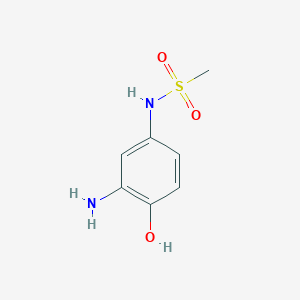
![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
